2,6-Difluoro-3,4-diiodopyridine
Overview
Description
2,6-Difluoro-3,4-diiodopyridine is a halogenated pyridine derivative with the molecular formula C(_5)HF(_2)I(_2)N. This compound is of interest due to its unique chemical properties, which arise from the presence of both fluorine and iodine atoms on the pyridine ring. These halogen atoms can significantly influence the reactivity and stability of the compound, making it useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3,4-diiodopyridine typically involves the halogenation of pyridine derivatives. One common method is the halogen dance reaction, where selective migration of halides occurs under the influence of organic lithium bases such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) . For example, starting with 2,6-difluoropyridine, iodination can be achieved using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3,4-diiodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the iodine atoms can be oxidized or reduced under specific conditions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium fluoride can be used to replace iodine atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,6-Difluoro-3,4-diiodopyridine has several scientific research applications:
Biology: The compound can be used in the study of halogenated pyridines’ biological activity and their potential as enzyme inhibitors.
Medicine: It may serve as a precursor for the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3,4-diiodopyridine involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The fluorine atoms can enhance the compound’s electron-withdrawing properties, while the iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoro-3-iodopyridine
- 2,6-Difluoro-4-iodopyridine
- 2,6-Difluoro-3,5-diiodopyridine
Comparison
The presence of both fluorine and iodine atoms in specific positions can enhance its utility in selective functionalization reactions and its potential as a versatile building block in organic synthesis .
Properties
IUPAC Name |
2,6-difluoro-3,4-diiodopyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF2I2N/c6-3-1-2(8)4(9)5(7)10-3/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZQVRHAKRKZBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)I)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF2I2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501304313 | |
Record name | 2,6-Difluoro-3,4-diiodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501304313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.87 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685517-78-6 | |
Record name | 2,6-Difluoro-3,4-diiodopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=685517-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Difluoro-3,4-diiodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501304313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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